3-Pyrrolidinylmethyl benzoate hydrochloride

Descripción general

Descripción

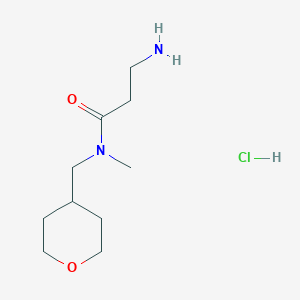

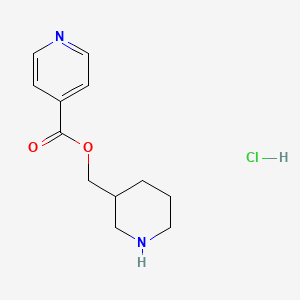

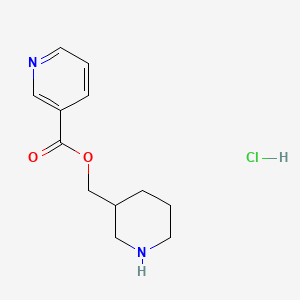

“3-Pyrrolidinylmethyl benzoate hydrochloride” (PMBC) is an organic compound that is commonly used in scientific experiments due to its diverse biological and physical properties. It has a molecular formula of C12H16ClNO2 and a molecular weight of 241.71 g/mol .

Molecular Structure Analysis

The molecular structure of PMBC consists of a pyrrolidinylmethyl group attached to a benzoate group, with a hydrochloride ion for charge balance . The exact structure can be determined using techniques such as X-ray diffraction .

Aplicaciones Científicas De Investigación

Applications in Coordination Polymers and Photophysical Properties

Coordination Networks for Nonlinear Optical Materials :Zinc(II) and cadmium(II) coordination networks, synthesized using m-pyridinecarboxylate bridging ligands, showed significant powder second harmonic generation efficiencies, indicating their potential use in creating polar solids for nonlinear optical applications (Evans & Lin, 2001).

Photophysical Properties of Lanthanide-based Coordination Polymers :Lanthanide complexes synthesized from aromatic carboxylic acids demonstrated interesting photophysical properties. For instance, Tb(3+) complexes exhibited bright green luminescence efficiencies in solid state, making them useful for potential applications in lighting or display technologies (Sivakumar et al., 2011).

Applications in Electrochromic Materials

- Electrochromic Properties of Polypyrrole Derivatives :A pyrrole derivative, when electropolymerised, displayed distinct electrochromic properties with improved chromatic contrast and switching time. This property is significant for applications in smart windows, displays, and pH sensors due to the color variation with voltage changes (Almeida et al., 2017).

Applications in Sensing Technologies

- Ion Selective Sensors :Benzoate-doped polypyrrole was used to create solid-state ion selective sensors, exhibiting a near-Nernstian behavior. This is particularly relevant for detecting benzoate ions in various applications like food safety, environmental monitoring, and clinical diagnostics (Alizadeh et al., 2012).

Applications in Material Science

Crystal Engineering for NLO-active Solids :The rational synthesis of zinc(II) and cadmium(II) coordination networks with p-pyridinecarboxylate bridging ligands has illustrated the potential in creating Non-Linear Optical (NLO) active acentric solids based on their structure and interpenetration, relevant in fields like photonics and telecommunications (Evans & Lin, 2001).

Photoresponsive Complex Frameworks :A hydrothermal selective hydrogenation process and self-assembly of the product with zinc ion led to the formation of a highly stable photoactive complex. This complex displays long-range electron transfer behavior, which is crucial for developing advanced materials in solar energy conversion and electronic devices (Zhang et al., 2014).

Propiedades

IUPAC Name |

pyrrolidin-3-ylmethyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(11-4-2-1-3-5-11)15-9-10-6-7-13-8-10;/h1-5,10,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVIGSFGJQGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220027-52-0 | |

| Record name | 3-Pyrrolidinemethanol, 3-benzoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)

![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)

![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)

![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)

![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)

![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)

![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)